Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
CAS No.: 1421524-92-6
Cat. No.: VC4155380
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421524-92-6 |
|---|---|
| Molecular Formula | C19H27N3O4S |
| Molecular Weight | 393.5 |
| IUPAC Name | ethyl 1-(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H27N3O4S/c1-4-15-12(3)20-19-22(17(15)24)10-14(11-27-19)16(23)21-8-6-7-13(9-21)18(25)26-5-2/h13-14H,4-11H2,1-3H3 |
| Standard InChI Key | OGMIDDFXHXFLEB-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCCC(C3)C(=O)OCC)C |
Introduction
Structural Analysis and Molecular Properties
Core Heterocyclic Framework
The compound features a pyrimido[2,1-b] thiazine scaffold, a bicyclic system combining pyrimidine and thiazine rings. The pyrimidine component contributes electron-deficient aromaticity, while the thiazine moiety introduces sulfur-based reactivity . Substituents include:
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7-Ethyl and 8-Methyl Groups: These alkyl chains enhance lipophilicity, potentially improving membrane permeability.
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6-Oxo Functionalization: The ketone at position 6 may participate in hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
The piperidine-3-carboxylate group introduces a conformational constraint, potentially favoring interactions with proteolytic enzymes or G-protein-coupled receptors.
Synthetic Pathways and Optimization
Multi-Step Assembly
While explicit synthetic details for this compound are unavailable, analogous pyrimido-thiazines are typically synthesized through:
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Cyclocondensation: Reacting thiourea derivatives with α,β-unsaturated ketones to form the thiazine ring .
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Mannich Reactions: Introducing amine-containing sidechains, as seen in related piperidine-thiazine hybrids .
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Esterification: Final carboxylate groups are often added via ethyl chloroformate or similar agents .
A hypothetical route could involve:
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Formation of the pyrimido-thiazine core via ceric ammonium nitrate (CAN)-catalyzed cyclization in PEG-400 .
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Coupling the core with a pre-functionalized piperidine-3-carboxylate using carbodiimide chemistry.
Biological Activity and Mechanistic Insights
Table 2: Comparative Bioactivity of Related Thiazines
Applications in Medicinal Chemistry
Antimicrobial Drug Development
The compound’s hybrid structure aligns with efforts to combat multidrug-resistant bacteria. Its thiazine core could disrupt cell wall synthesis, while the piperidine group might impede efflux pumps .
Antiviral Scaffold Optimization
Modifying the 7-ethyl and 8-methyl groups could enhance binding to viral proteases. Computational docking studies are needed to evaluate interactions with HIV-1 reverse transcriptase .
Neuropharmacology Prospects
Piperidine-carboxylates are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs). Functionalizing the thiazine ring with fluorinated groups might improve blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Accessibility
Current limitations include low yields in multi-component reactions and purification difficulties due to the compound’s polarity. Future work should explore:
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Flow Chemistry: Continuous synthesis to improve reproducibility.
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Enzymatic Catalysis: Lipase-mediated esterification for greener protocols .
Target Validation
Priority research areas:
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High-Throughput Screening: Against bacterial pan-assay interference compounds (PAINS) libraries.
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Crystallography: Resolving co-crystal structures with IspE kinase or HIV integrase.
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